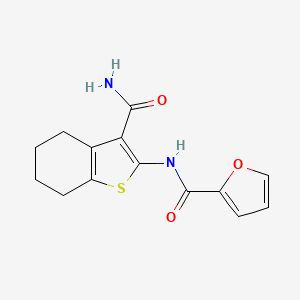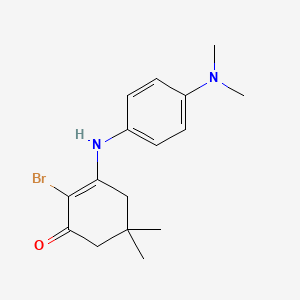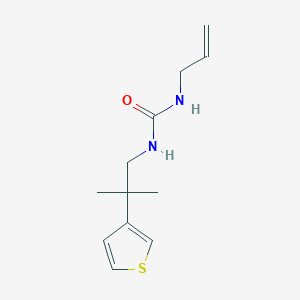![molecular formula C19H13F3N2O4S B2656195 methyl 3-(2-{2-oxo-2-[2-(trifluoromethyl)anilino]acetyl}-1H-pyrrol-1-yl)-2-thiophenecarboxylate CAS No. 477857-79-7](/img/structure/B2656195.png)
methyl 3-(2-{2-oxo-2-[2-(trifluoromethyl)anilino]acetyl}-1H-pyrrol-1-yl)-2-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(2-{2-oxo-2-[2-(trifluoromethyl)anilino]acetyl}-1H-pyrrol-1-yl)-2-thiophenecarboxylate is a useful research compound. Its molecular formula is C19H13F3N2O4S and its molecular weight is 422.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The compound has been a focus in the synthesis and structural analysis of new organic molecules, with studies exploring its chemical reactions, structural characterizations, and potential applications in developing antimicrobial agents. For instance, the reactions of similar compounds have led to products with antimicrobial activity, highlighting the relevance of such molecular structures in medicinal chemistry (Mukovoz et al., 2017).
Materials Science and Organic Electronics
In materials science, derivatives of thiophene, a core component of the compound , have been investigated for their role in organic solar cells and conducting polymers. Research into poly(3‐hexylthiophene-2,5‐diyl)/[6,6]‐phenyl C61 butyric acid methyl ester films has demonstrated their significance in enhancing the efficiency of plastic solar cells, pointing to the importance of structural and optical properties of composite polymer/fullerene films (Erb et al., 2005). Further, studies on carboxylated thiophene co-polymers have explored their use in photovoltaic cells, underscoring the potential of such materials in renewable energy technologies (Fernando & Senadeera, 2008).
Pharmacology and Toxicology
Assessment of the genotoxic and carcinogenic potentials of thiophene derivatives, including those structurally related to the specified compound, has been conducted to understand their safety profile. Such studies are crucial for evaluating the risks associated with the use of these compounds in pharmaceutical applications (Lepailleur et al., 2014).
Chemical Synthesis and Characterization
Research on the synthesis and characterization of molecules containing thiophene units has provided insights into their chemical properties, potential applications in creating novel materials, and their role in organic electronics. The development of new synthetic routes and characterizations of thiophene-based copolymers for use in electrochromic devices further exemplify the versatility and applicability of these compounds in advanced technological applications (Bulut et al., 2004).
Wirkmechanismus
The mechanism of action for this compound is not specified in the search results. It’s worth noting that related compounds are used in the synthesis of prospective PET radioligands for the open channel of the NMDA receptor, which is linked to Alzheimer’s, epilepsy, and other neurodegenerative disorders .
Eigenschaften
IUPAC Name |
methyl 3-[2-[2-oxo-2-[2-(trifluoromethyl)anilino]acetyl]pyrrol-1-yl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N2O4S/c1-28-18(27)16-14(8-10-29-16)24-9-4-7-13(24)15(25)17(26)23-12-6-3-2-5-11(12)19(20,21)22/h2-10H,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPBZDUWUUXDJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)N2C=CC=C2C(=O)C(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-N'-methyl-N'-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide](/img/structure/B2656115.png)

![tert-butyl N-{5-aminospiro[2.3]hexan-1-yl}carbamate](/img/structure/B2656117.png)
![(Z)-methyl 2-(2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2656118.png)


![3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B2656126.png)




![N-[2-(Furan-2-yl)-2-thiophen-3-ylethyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2656133.png)